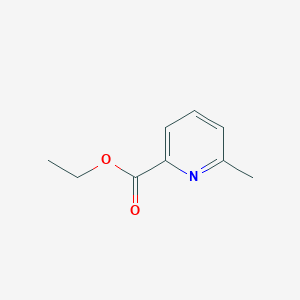

Ethyl 6-methylpyridine-2-carboxylate

Description

The exact mass of the compound Ethyl 6-methylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-methylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSXHQBTRLUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340421 | |

| Record name | Ethyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-51-2 | |

| Record name | 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-methylpyridine-2-carboxylate (CAS: 39640-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methylpyridine-2-carboxylate, with the CAS number 39640-51-2, is a substituted pyridine derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl group and an ethyl carboxylate moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 6-methylpyridine-2-carboxylate is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39640-51-2 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Boiling Point | 122-126 °C at 10 mmHg | [3] |

| Density | 1.083 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5090 | [3] |

| Appearance | Colorless to light yellow liquid/oil | [4] |

| SMILES | CCOC(=O)c1cccc(C)n1 | [3] |

| InChI | 1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | [3] |

Synthesis and Mechanistic Insights

The most prevalent and practical method for the synthesis of Ethyl 6-methylpyridine-2-carboxylate is the Fischer esterification of 6-methyl-2-pyridinecarboxylic acid.[1][4] An alternative, though less common, approach involves the direct alkylation of a suitable pyridine derivative.[1]

Fischer Esterification: A Step-by-Step Protocol

This method involves the acid-catalyzed reaction of 6-methyl-2-pyridinecarboxylic acid with ethanol. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Experimental Protocol:

-

To a solution of 6-methylpicolinic acid (2.0 g, 14.58 mmol) in ethanol (50 mL), add sulfuric acid (1.2 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 22 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.

-

Dissolve the residue in water (50 mL).

-

Carefully add a saturated solution of sodium bicarbonate until the pH of the solution is between 8 and 9.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product as a yellow oil (1.88 g, 78% yield).[4]

Diagram of the Fischer Esterification Workflow

Caption: A diagram illustrating the central role of Ethyl 6-methylpyridine-2-carboxylate as a versatile starting material for various chemical modifications leading to diverse applications.

Safety and Handling

Ethyl 6-methylpyridine-2-carboxylate is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

Ethyl 6-methylpyridine-2-carboxylate is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is likely to uncover novel therapeutic agents for a range of diseases. This guide provides a solid foundation of technical information to aid researchers and scientists in their exploration and utilization of this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 1,2-dihydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-acetylpyridine-2-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 6-methylpyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-methylpyridine-2-carboxylate is a substituted pyridine derivative that serves as a highly versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with both a reactive ester group and a methyl group, makes it a valuable building block for the construction of complex heterocyclic systems.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights. The strategic positioning of its functional groups allows for a wide range of chemical transformations, rendering it a key precursor in the development of novel pharmaceuticals, agrochemicals, and materials.[1]

Molecular Structure and Physicochemical Properties

Chemical Structure

Ethyl 6-methylpyridine-2-carboxylate possesses a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the 2-position, and a methyl group (-CH₃) is at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and steric environment, dictating its reactivity.[1]

Caption: Chemical structure of Ethyl 6-methylpyridine-2-carboxylate.

Identifiers and Properties

The key identifiers and physicochemical properties are summarized below for quick reference. This data is essential for experimental planning, safety assessments, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 6-methylpyridine-2-carboxylate | [1] |

| Synonym(s) | 6-Methyl-pyridine-2-carboxylic acid ethyl ester, Ethyl 6-methyl-2-pyridinecarboxylate | |

| CAS Number | 39640-51-2 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Boiling Point | 122-126 °C at 10 mmHg | |

| Density | 1.083 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5090 | |

| SMILES | CCOC(=O)c1cccc(C)n1 | |

| InChI Key | FMSXHQBTRLUYHP-UHFFFAOYSA-N |

Synthesis and Purification

Scientific Principle: Fischer Esterification

The most direct and widely adopted method for synthesizing Ethyl 6-methylpyridine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid.[1] This acid-catalyzed reaction involves the condensation of the carboxylic acid with an excess of ethanol. The acid catalyst (typically concentrated H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Secondly, it acts as a dehydrating agent, helping to shift the reaction equilibrium towards the product side by removing the water formed during the reaction. Driving the reaction to completion often requires prolonged heating under reflux.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Reagents & Equipment:

-

6-Methylpyridine-2-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of 6-methylpyridine-2-carboxylic acid (e.g., 10.0 g) in anhydrous ethanol (200 mL) in a round-bottom flask, slowly add concentrated sulfuric acid with cooling in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dissolve the oily residue in water (100 mL). Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches 8-9. Perform this step in an ice bath as the neutralization is exothermic.

-

Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: The crude oil can be further purified by vacuum distillation (122-126 °C/10 mmHg) to afford the final product with high purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. The following data provides the analytical fingerprint of Ethyl 6-methylpyridine-2-carboxylate.

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ: 7.95 (d, J=7.7 Hz, 1H, Py-H), 7.72 (t, J=7.7 Hz, 1H, Py-H), 7.34 (d, J=7.7 Hz, 1H, Py-H), 4.49 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.67 (s, 3H, Ar-CH₃), 1.44 (t, J=7.1 Hz, 3H, -OCH₂CH₃). The three distinct aromatic signals confirm the trisubstituted pyridine ring. The quartet and triplet are characteristic of the ethyl ester group. | [3] |

| ¹³C NMR | (Predicted) δ: ~165 (C=O), ~158 (C6-CH₃), ~148 (C2-COO), ~137 (C4), ~126 (C5), ~122 (C3), ~61 (-OCH₂CH₃), ~24 (Ar-CH₃), ~14 (-OCH₂CH₃). Note: These are predicted shifts based on typical values for substituted pyridines and esters. | [4] |

| FT-IR | (Predicted, cm⁻¹) ~2980 (C-H, aliphatic), ~1720 (C=O, ester stretch), ~1590, ~1450 (C=C/C=N, ring stretch), ~1250 (C-O, ester stretch). Note: The strong carbonyl absorption around 1720 cm⁻¹ is a key diagnostic peak. | |

| Mass Spec. | Molecular Ion (M⁺): m/z = 165. This corresponds to the molecular weight of the compound, confirming its elemental composition. | [5] |

Chemical Reactivity and Synthetic Utility

The molecule's functionality allows for selective transformations at three primary sites: the ester group, the pyridine nitrogen, and the methyl group.

-

Ester Group Transformations: The ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, it hydrolyzes to the parent 6-methylpyridine-2-carboxylic acid.

-

Amidation: Reaction with primary or secondary amines yields the corresponding amides, a common transformation in medicinal chemistry to modulate solubility and biological interactions.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-methylpyridin-2-yl)methanol.

-

-

Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.

-

N-Alkylation: It can be alkylated with alkyl halides to form quaternary pyridinium salts.

-

N-Oxidation: Reaction with oxidizing agents like m-CPBA produces the corresponding N-oxide, which can alter the reactivity of the pyridine ring for further functionalization.

-

-

Methyl Group Reactivity: The methyl group can be functionalized, though it typically requires strong conditions or conversion to a more reactive intermediate. For example, it can be halogenated or oxidized.

Caption: Key reaction pathways for Ethyl 6-methylpyridine-2-carboxylate.

Applications in Research and Development

Ethyl 6-methylpyridine-2-carboxylate is not typically an end-product but rather a crucial starting material. Its utility is demonstrated in the synthesis of more elaborate molecules with significant biological or material properties.

-

Medicinal Chemistry: It is a key building block for diverse heterocyclic scaffolds.[1] Pyridine derivatives are known to exhibit a wide range of biological activities, including potential antimicrobial, anti-inflammatory, and analgesic effects.[1] Research has focused on using this compound to synthesize fused pyridines, triazoles, and thiadiazoles, which are then evaluated for therapeutic potential.[1] Studies suggest that molecules derived from this scaffold may interact with enzymes or receptors involved in inflammatory pathways.[1]

-

Agrochemicals: The pyridine core is a common feature in many herbicides and insecticides. This ester provides a convenient starting point for creating novel agrochemical candidates.

-

Materials Science: As a precursor for polymers and ligands, it can be used to synthesize materials with specific electronic or coordination properties.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Ethyl 6-methylpyridine-2-carboxylate is a foundational reagent in synthetic chemistry, offering a reliable and versatile platform for accessing a wide array of more complex molecular architectures. Its well-defined reactivity, straightforward synthesis, and commercial availability make it an indispensable tool for scientists in drug discovery, agrochemical research, and materials development. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is key to leveraging this molecule to its fullest extent in research and development endeavors.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Buy Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 6-methyl-pyridine-2-carboxylic acid ethyl ester(39640-51-2) MS [m.chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 6-Methyl-pyridine-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-pyridine-2-carboxylic acid ethyl ester, also known as ethyl 6-methylpicolinate, is a substituted pyridine derivative with significant applications in synthetic organic chemistry and pharmaceutical development. Its structural motif is a key component in a variety of biologically active molecules. This guide provides a comprehensive overview of its core physical properties, offering a foundation for its effective use in research and development.

Chemical Identity and Structure

-

IUPAC Name: ethyl 6-methylpyridine-2-carboxylate

-

Synonyms: 6-Methyl-pyridine-2-carboxylic acid ethyl ester, Ethyl 6-methyl-2-pyridinecarboxylate[1]

-

Chemical Structure:

Core Physical Properties

A thorough understanding of the physical properties of a compound is critical for its application in experimental settings, influencing everything from reaction conditions to purification strategies. The key physical constants for 6-Methyl-pyridine-2-carboxylic acid ethyl ester are summarized below.

| Property | Value | Source |

| Boiling Point | 122-126 °C at 10 mmHg | [1][2] |

| Density | 1.083 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5090 | [1][2] |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. The reported ¹H-NMR spectrum for 6-Methyl-pyridine-2-carboxylic acid ethyl ester in CDCl₃ shows the following characteristic peaks:

-

δ = 7.95 (d, J = 7.7 Hz, 1H) : Aromatic proton on the pyridine ring.

-

δ = 7.72 (t, J = 7.7 Hz, 1H) : Aromatic proton on the pyridine ring.

-

δ = 7.34 (d, J = 7.7 Hz, 1H) : Aromatic proton on the pyridine ring.

-

δ = 4.49 (q, J = 7.1 Hz, 2H) : Methylene protons (-CH₂-) of the ethyl group.

-

δ = 2.67 (s, 3H) : Methyl protons (-CH₃) attached to the pyridine ring.

-

δ = 1.44 (t, J = 7.1 Hz, 3H) : Methyl protons (-CH₃) of the ethyl group.[5]

Further spectral data, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Carbon-13 NMR (¹³C NMR), are also available for this compound.[6]

Synthesis and Reactivity

6-Methyl-pyridine-2-carboxylic acid ethyl ester is typically synthesized via the esterification of 6-Methyl-2-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[5] The reaction mixture is generally heated to reflux to drive the equilibrium towards the product.[5]

This compound can participate in a variety of organic reactions, making it a versatile building block. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. The pyridine ring can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 6-Methyl-pyridine-2-carboxylic acid ethyl ester.

-

Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation.[1]

-

Signal Word: Warning[1]

-

Personal Protective Equipment (PPE): It is recommended to use eye shields, gloves, and a suitable respirator when handling this compound.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]

Experimental Protocol: Determination of Purity and Identity by ¹H-NMR Spectroscopy

This protocol outlines the steps for acquiring a ¹H-NMR spectrum to confirm the identity and assess the purity of a sample of 6-Methyl-pyridine-2-carboxylic acid ethyl ester.

Objective: To obtain a high-resolution ¹H-NMR spectrum of the compound and compare it with literature data.

Materials:

-

Sample of 6-Methyl-pyridine-2-carboxylic acid ethyl ester

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 6-Methyl-pyridine-2-carboxylic acid ethyl ester sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the free induction decay (FID).

-

Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual CHCl₃ peak (δ 7.26 ppm) as a reference.

-

Integrate the peaks to determine the relative ratios of the protons.

-

-

Data Analysis:

-

Compare the obtained chemical shifts, coupling patterns, and integration values with the known literature data for 6-Methyl-pyridine-2-carboxylic acid ethyl ester.

-

Identify any impurity peaks and estimate the purity of the sample.

-

Caption: Workflow for ¹H-NMR analysis of 6-Methyl-pyridine-2-carboxylic acid ethyl ester.

References

-

Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | CID 9837074 - PubChem. Available at: [Link]

-

6-methyl-pyridine-2-carboxylic acid ethyl ester | CAS No.39640-51-2 Synthetic Routes. Available at: [Link]

-

Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem. Available at: [Link]

-

Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem. Available at: [Link]

-

6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem. Available at: [Link]

-

-

Available at: [Link]

-

- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.

Sources

- 1. 乙基 6-甲基吡啶-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-methyl-pyridine-2-carboxylic acid ethyl ester | 39640-51-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. 6-methyl-pyridine-2-carboxylic acid ethyl ester(39640-51-2) MS [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. geneseo.edu [geneseo.edu]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 6-methylpyridine-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key building block, its precise structural and electronic properties are paramount for the rational design of novel pharmaceuticals and functional materials. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and conformational aspects of this molecule. This guide offers a detailed exploration of the spectroscopic signature of Ethyl 6-methylpyridine-2-carboxylate, presenting a combination of experimental data and predictive analysis to facilitate its application in research and development.

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for Ethyl 6-methylpyridine-2-carboxylate. Each section details the theoretical underpinnings of the technique, presents the relevant spectral data, and offers an in-depth interpretation to provide a holistic understanding of the molecule's characteristics.

Molecular Structure and Key Identifiers

Prior to delving into the spectroscopic data, it is essential to establish the fundamental properties of Ethyl 6-methylpyridine-2-carboxylate.

| Property | Value | Source |

| Chemical Name | Ethyl 6-methylpyridine-2-carboxylate | |

| Synonyms | 6-Methyl-pyridine-2-carboxylic acid ethyl ester, Ethyl 6-methyl-2-pyridinecarboxylate | |

| CAS Number | 39640-51-2 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| SMILES | CCOC(=O)c1cccc(C)n1 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring the ¹H NMR spectrum of Ethyl 6-methylpyridine-2-carboxylate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹H NMR Data and Interpretation

The following ¹H NMR data was obtained from a synthesis procedure reported for Ethyl 6-methylpyridine-2-carboxylate.[1]

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.95 | Doublet (d) | 7.7 | 1H | H-3 |

| 7.72 | Triplet (t) | 7.7 | 1H | H-4 |

| 7.34 | Doublet (d) | 7.7 | 1H | H-5 |

| 4.49 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 2.67 | Singlet (s) | - | 3H | -CH₃ (pyridine) |

| 1.44 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

In-depth Interpretation:

-

Aromatic Region (7.34-7.95 ppm): The three signals in the downfield region are characteristic of the protons on the pyridine ring. The observed splitting pattern (doublet, triplet, doublet) is consistent with a 2,6-disubstituted pyridine ring.

-

The doublet at 7.95 ppm (H-3) is coupled to the adjacent H-4 proton.

-

The triplet at 7.72 ppm (H-4) is coupled to both H-3 and H-5 protons.

-

The doublet at 7.34 ppm (H-5) is coupled to the adjacent H-4 proton.

-

-

Ethyl Ester Group (4.49 and 1.44 ppm):

-

The quartet at 4.49 ppm corresponds to the two methylene protons (-OCH₂ CH₃) of the ethyl ester. The quartet splitting arises from coupling to the three adjacent methyl protons.

-

The triplet at 1.44 ppm is assigned to the three methyl protons (-OCH₂CH₃ ) of the ethyl ester, with the triplet multiplicity resulting from coupling to the two neighboring methylene protons.

-

-

Methyl Group on Pyridine (2.67 ppm): The singlet at 2.67 ppm is attributed to the three protons of the methyl group attached to the pyridine ring at the 6-position. The singlet nature of this peak indicates no adjacent protons for coupling.

Caption: Molecular structure of Ethyl 6-methylpyridine-2-carboxylate with proton assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (e.g., 75 MHz or 100 MHz for ¹³C) is used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required to encompass the larger range of carbon chemical shifts.

-

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shifts (ppm):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of an ester typically appears in this downfield region. |

| ~158 | C-6 (pyridine) | The carbon atom attached to the nitrogen and the methyl group. |

| ~148 | C-2 (pyridine) | The carbon atom attached to the nitrogen and the ester group. |

| ~137 | C-4 (pyridine) | Aromatic CH carbon. |

| ~125 | C-3 (pyridine) | Aromatic CH carbon. |

| ~122 | C-5 (pyridine) | Aromatic CH carbon. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~24 | -CH₃ (pyridine) | The methyl carbon attached to the pyridine ring. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

In-depth Interpretation of Predicted Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most downfield of the ring carbons.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is more downfield than the methyl carbon (-OCH₂CH₃) due to its proximity to the electronegative oxygen atom.

-

Pyridine Methyl Carbon: The methyl carbon attached to the pyridine ring is expected to appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation:

-

Liquid Sample: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Sample: The solid can be ground with KBr powder and pressed into a thin pellet, or a Nujol mull can be prepared.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

Based on the functional groups present in Ethyl 6-methylpyridine-2-carboxylate, the following characteristic IR absorption bands are predicted:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (pyridine) |

| ~2980 | C-H stretch | Aliphatic (ethyl and methyl) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1580, ~1470 | C=C and C=N stretch | Aromatic (pyridine) |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Pyridine |

In-depth Interpretation of Predicted Spectrum:

-

C-H Stretching: The spectrum is expected to show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and methyl groups (below 3000 cm⁻¹).

-

Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the most characteristic feature of the ester functional group.

-

Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretching: The C-O stretch of the ester and the C-N stretch of the pyridine ring will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

Molecular Ion: The molecular weight of Ethyl 6-methylpyridine-2-carboxylate is 165.19 g/mol . Therefore, the molecular ion peak (M⁺) in an EI-MS spectrum would be expected at m/z = 165. In an ESI-MS spectrum, the protonated molecular ion ([M+H]⁺) would be observed at m/z = 166.

Key Fragmentation Pathways (EI-MS):

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 120 (165 - 45).

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment ion at m/z = 136 (165 - 29).

-

Loss of carbon monoxide (CO) from the [M-OCH₂CH₃]⁺ fragment: This would produce a fragment ion at m/z = 92 (120 - 28).

Caption: Predicted major fragmentation pathways for Ethyl 6-methylpyridine-2-carboxylate in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing conjugated systems and aromatic rings.

Experimental Protocol: Acquiring the UV-Vis Spectrum

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded with the pure solvent. The sample is then placed in the beam path, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for this type of compound).

Predicted UV-Vis Data and Interpretation

Ethyl 6-methylpyridine-2-carboxylate contains a pyridine ring, which is an aromatic system. Aromatic compounds typically exhibit characteristic UV absorptions due to π → π* transitions.

-

Predicted λmax: Based on the pyridine chromophore, one would expect to see absorption maxima in the UV region. Pyridine itself shows a π → π* transition around 257 nm. The presence of the methyl and ester substituents will likely cause a slight bathochromic (red) shift. Therefore, a λmax in the range of 260-270 nm is predicted for Ethyl 6-methylpyridine-2-carboxylate.

In-depth Interpretation: The position and intensity of the absorption bands can be influenced by the solvent polarity. The electronic transitions in the pyridine ring are sensitive to the surrounding environment. This information is valuable for understanding the electronic structure of the molecule and can be used for quantitative analysis using the Beer-Lambert law.

Conclusion

This technical guide provides a detailed spectroscopic characterization of Ethyl 6-methylpyridine-2-carboxylate, a compound of significant interest in chemical and pharmaceutical research. By combining experimental ¹H NMR data with predictive analyses for ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a comprehensive understanding of its structural and electronic properties is achieved. The provided experimental protocols serve as a practical resource for researchers working with this and similar molecules. The detailed interpretation of the spectral data offers valuable insights into the structure-property relationships, which is crucial for its application in the development of new technologies and therapeutics.

References

Sources

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-methylpyridine-2-carboxylate

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for providing a detailed map of the carbon framework within a molecule. Unlike 1H NMR, which reveals the environment of protons, 13C NMR directly probes the carbon skeleton, offering invaluable insights into the number and electronic environment of each carbon atom.[1] The wide chemical shift range of 13C NMR, typically spanning from 0 to 220 ppm, minimizes signal overlap and allows for the clear resolution of individual carbon signals, a significant advantage in the analysis of complex organic molecules.[2][3]

This guide provides a comprehensive technical overview of the 13C NMR analysis of Ethyl 6-methylpyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the predicted 13C NMR spectrum of this molecule, explaining the rationale behind the chemical shift assignments based on fundamental principles and data from analogous structures. Furthermore, this document will outline a detailed, field-proven protocol for acquiring high-quality 13C NMR data, ensuring both scientific integrity and reproducibility.

Molecular Structure and Predicted 13C NMR Spectrum

The structure of ethyl 6-methylpyridine-2-carboxylate, with the systematic numbering of its carbon atoms, is presented below. Understanding this structure is the first step in predicting and interpreting its 13C NMR spectrum.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,-0.7!"]; C3 [label="C3", pos="1.2,-2.1!"]; C4 [label="C4", pos="0,-2.8!"]; C5 [label="C5", pos="-1.2,-2.1!"]; C6 [label="C6", pos="-1.2,-0.7!"]; C7 [label="C7 (CH3)", pos="-2.4,-0.7!"]; C8 [label="C8 (C=O)", pos="2.4,0!"]; O9 [label="O", pos="2.4,1.2!"]; O10 [label="O", pos="3.6,-0.7!"]; C11 [label="C11 (CH2)", pos="4.8,-0.7!"]; C12 [label="C12 (CH3)", pos="6.0,-0.7!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C2 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- C11; C11 -- C12; }

Caption: Molecular structure of Ethyl 6-methylpyridine-2-carboxylate with atom numbering.The predicted 13C NMR chemical shifts for ethyl 6-methylpyridine-2-carboxylate are influenced by several factors, including the electronegativity of the nitrogen atom in the pyridine ring, the electron-withdrawing nature of the carboxylate group, and the electron-donating effect of the methyl group.[3][4] The expected chemical shifts are summarized in the table below. These predictions are based on the analysis of similar structures, such as ethyl nicotinate and substituted pyridines.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 165-170 | Attached to the electronegative nitrogen and the electron-withdrawing carboxylate group, resulting in a significant downfield shift. This is a quaternary carbon. |

| C3 | 123-128 | Aromatic CH carbon, influenced by the adjacent C2 with its electron-withdrawing substituent. |

| C4 | 135-140 | Aromatic CH carbon, less affected by the substituents at C2 and C6. Its chemical shift is expected to be similar to the C4 in pyridine (around 136 ppm). |

| C5 | 120-125 | Aromatic CH carbon, influenced by the adjacent C6 with its electron-donating methyl group, leading to a slight upfield shift compared to an unsubstituted position. |

| C6 | 155-160 | Attached to the electronegative nitrogen and the electron-donating methyl group. The nitrogen causes a significant downfield shift. This is a quaternary carbon. |

| C7 (CH3) | 20-25 | Typical chemical shift for a methyl group attached to an sp2 hybridized carbon of an aromatic ring. |

| C8 (C=O) | 168-175 | Carbonyl carbon of the ester group, appearing in the characteristic downfield region for esters. |

| C11 (CH2) | 60-65 | Methylene carbon of the ethyl group, attached to the electronegative oxygen atom, causing a downfield shift. |

| C12 (CH3) | 13-18 | Methyl carbon of the ethyl group, appearing in the typical upfield region for aliphatic carbons. |

Experimental Protocol for 13C NMR Analysis

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of ethyl 6-methylpyridine-2-carboxylate. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#FFFFFF"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_analysis" { label = "Spectral Analysis"; bgcolor="#FFFFFF"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

prep4 -> acq1; acq4 -> proc1; proc4 -> an1; an1 -> an2 -> an3; }

Caption: Step-by-step workflow for the 13C NMR analysis of a small molecule.Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of ethyl 6-methylpyridine-2-carboxylate. A higher concentration is generally preferred for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single 13C resonance at approximately 77 ppm.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Number of Scans (ns): This will depend on the sample concentration and the sensitivity of the instrument. A few hundred to a few thousand scans are common for 13C NMR.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

-

Identify and list the chemical shifts of all observed peaks.

-

To aid in the assignment of CH, CH2, and CH3 groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[1][4] In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons are absent in DEPT spectra.[4]

-

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks to ensure the integrity of the data. The use of a well-characterized internal standard (TMS) provides a reliable reference point for chemical shifts. The choice of a common deuterated solvent like CDCl3 allows for comparison with a vast body of existing literature data. Furthermore, the recommendation to run DEPT experiments provides an orthogonal method for confirming the multiplicity of carbon signals, thereby increasing the confidence in the final structural assignment. By comparing the experimentally obtained spectrum with the predicted values and data from structurally related compounds, a high degree of certainty in the structural elucidation can be achieved.

Conclusion

The 13C NMR analysis of ethyl 6-methylpyridine-2-carboxylate is a critical step in its characterization. This guide has provided a detailed prediction of its 13C NMR spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from related compounds. The outlined experimental protocol offers a robust and reliable method for acquiring high-quality spectral data. By following this comprehensive approach, researchers, scientists, and drug development professionals can confidently utilize 13C NMR to verify the structure and purity of this and other novel chemical entities, ensuring the integrity and progression of their scientific endeavors.

References

- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

Ethyl Nicotinate | C8H9NO2 | CID 69188. PubChem. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]

-

NMR sample preparation. University of Ottawa. [Link]

-

NMR Sample Requirements and Preparation. University of Colorado Boulder Department of Chemistry and Biochemistry. [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

13C NMR Spectroscopy. University of Oxford. [Link]

-

13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Typical 13C chemical shifts. University of California, Los Angeles. [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | CID 9837074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 1483764-94-8|Ethyl 5-cyano-6-methylpicolinate|BLD Pharm [bldpharm.com]

Introduction: The Central Role of Pyridine in Modern Chemistry

An In-Depth Technical Guide to the Infrared Spectroscopy of Pyridine Derivatives

The pyridine ring, a foundational aromatic heterocycle, is a scaffold of immense importance in contemporary science, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties and the capacity for functionalization at multiple positions make it a privileged structure in drug design. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique that provides profound insights into the molecular structure and vibrational dynamics of these compounds.[1] For researchers, scientists, and drug development professionals, a mastery of IR spectral interpretation is not merely an academic exercise; it is a critical tool for synthesis confirmation, structural elucidation, and purity assessment.[3] This guide, written from the perspective of a Senior Application Scientist, moves beyond simple spectral correlation charts to explain the causal relationships between molecular structure and vibrational response, providing a robust framework for the analysis of novel pyridine derivatives.

Part 1: The Foundation - Principles of Molecular Vibrations in IR Spectroscopy

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not rigid; they behave like springs, undergoing continuous vibrational motions.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration, provided that the vibration induces a change in the molecule's dipole moment. This selective absorption of energy is what generates an IR spectrum, which is essentially a molecular fingerprint.[5]

The two primary types of molecular vibrations are:

-

Stretching: A change in the length of a chemical bond. This can be symmetric (bonds stretching in unison) or asymmetric (bonds stretching out of phase).

-

Bending: A change in the angle between two bonds. These vibrations, often called deformations, include scissoring, rocking, wagging, and twisting.

The frequency of a specific vibration is not arbitrary. It is governed by the principles of a classical harmonic oscillator, approximated by Hooke's Law :

ν = (1/2πc) * √(k/μ)

Where:

-

ν is the vibrational frequency (in wavenumbers, cm⁻¹).

-

c is the speed of light.

-

k is the force constant of the bond (a measure of its strength). Stronger bonds (e.g., double or triple bonds) have a higher force constant and vibrate at higher frequencies.

-

μ is the reduced mass of the two atoms in the bond. Lighter atoms result in a lower reduced mass and thus a higher vibrational frequency.

However, a molecule is a complex system of coupled oscillators. The precise frequency of a vibration is further modulated by several factors, including electronic effects (induction and resonance), conjugation, hydrogen bonding, and ring strain.[6][7] Understanding these influences is paramount to accurately interpreting the spectra of substituted pyridines.

Part 2: The Vibrational Signature of the Pyridine Ring

The unsubstituted pyridine molecule has C₂ᵥ symmetry, and its IR spectrum is well-characterized.[8] The key is to recognize the distinct regions of the spectrum and the types of vibrations that occur within them. Unlike benzene, the presence of the nitrogen heteroatom breaks the symmetry and introduces unique C=N vibrations, which are fundamental to its spectral identity.[9]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3100 - 3000 | Multiple sharp, medium-to-weak bands. Their presence confirms the aromatic nature of the ring.[10][11] |

| Ring Stretching (C=C and C=N) | 1625 - 1430 | A series of strong, sharp bands that are highly diagnostic. The C=N stretch is typically found around 1600-1500 cm⁻¹.[11] |

| C-H In-Plane Bending | 1300 - 1000 | A series of bands of varying intensity. |

| Ring Breathing | ~992 | A symmetric ring stretching/breathing mode that is often sharp and distinct in pyridine. |

| C-H Out-of-Plane (OOP) Bending | 900 - 650 | Strong bands whose positions and patterns are highly sensitive to the substitution pattern on the ring, making them very informative.[1] |

Part 3: Decoding the Spectra of Pyridine Derivatives - The Impact of Substituents

The true analytical power of IR spectroscopy emerges when analyzing substituted pyridines. The nature and position of a substituent can dramatically alter the electronic structure and, consequently, the vibrational spectrum of the molecule.[12]

Electronic Effects: The Push and Pull of Electrons

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[13] Their influence is transmitted through the ring via inductive and resonance effects, which alter the force constants of the ring's bonds.

-

Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OR increase the electron density in the pyridine ring through resonance. This increased electron density can slightly weaken the C=C and C=N double bonds, causing their stretching frequencies to shift to a lower wavenumber (a redshift) .[12][14]

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ pull electron density out of the ring. This withdrawal of electrons strengthens the ring's double bonds, causing their stretching frequencies to shift to a higher wavenumber (a blueshift) .[14][15]

The following diagram illustrates this fundamental principle.

Positional Effects: The Importance of C-H Bending

While electronic effects primarily influence the ring stretching region, the substitution pattern itself leaves a clear signature in the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹). The collective vibration of the remaining C-H bonds is constrained by the position of the substituents. While specific correlations can be complex, distinct patterns in this region can often differentiate between 2-, 3-, and 4-substituted pyridines, or among various di- and tri-substituted isomers.[1] This region should always be scrutinized when attempting to confirm the regiochemistry of a synthesis.

Part 4: Experimental Protocol & Data Acquisition

Methodological rigor is the cornerstone of trustworthy data. Modern Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages in speed and sensitivity over older dispersive instruments.[3] For many pharmaceutical applications, Attenuated Total Reflectance (ATR) has become the technique of choice, as it requires minimal to no sample preparation.[4] However, the classic KBr pellet method remains a benchmark for high-quality transmission spectra.

Standard Operating Protocol: FTIR Analysis via KBr Pellet

This protocol ensures a self-validating system by incorporating background checks and quality control steps.

-

Preparation of Materials:

-

Ensure you have spectroscopic grade Potassium Bromide (KBr), which has been desiccated in an oven at ~110°C for at least 4 hours and stored in a desiccator. KBr is hygroscopic, and absorbed water will produce broad O-H bands (~3400 cm⁻¹) that can obscure N-H signals.

-

The pyridine derivative sample must be thoroughly dried to remove any residual solvents.

-

-

Sample Grinding:

-

Place approximately 1-2 mg of the pyridine derivative and ~200-300 mg of the dried KBr into an agate mortar.[6]

-

Grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The particle size must be smaller than the wavelength of the IR radiation to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet press die.

-

Spread the powder evenly.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. A vacuum is often applied to the die to remove trapped air and moisture.[6]

-

-

Data Acquisition:

-

Carefully remove the resulting translucent KBr pellet from the die. A good pellet is clear and free of cracks. A cloudy appearance indicates poor grinding or moisture.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Crucial Step: First, acquire a background spectrum with an empty sample compartment. This measures the contribution of atmospheric CO₂ and water vapor, which will then be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting interferogram is subjected to a Fourier Transform to generate the final spectrum (absorbance vs. wavenumber).

-

Analyze the spectrum, labeling significant peaks and comparing them to known values for pyridine and relevant functional groups.

-

The following diagram outlines this self-validating workflow.

Part 5: Applications in Pharmaceutical Development

In the highly regulated environment of drug development, IR spectroscopy is an indispensable tool for ensuring quality and consistency.[3][7]

-

Identity & Quality Control: Every batch of a pyridine-containing Active Pharmaceutical Ingredient (API) or intermediate can be rapidly checked against a reference standard.[6] The "fingerprint region" (below 1500 cm⁻¹) is particularly useful, as its complex pattern of bands is unique to a specific molecule. Any deviation from the reference spectrum can indicate impurities, the wrong polymorph, or a completely different substance.

-

Confirmation of Synthesis: During process development, FTIR provides a quick and effective way to confirm the outcome of a reaction.[1] For example, in the synthesis of a substituted pyridine, the disappearance of reactant bands and the appearance of new bands corresponding to the product (e.g., a nitrile C≡N stretch around 2250 cm⁻¹ or a carbonyl C=O stretch around 1700 cm⁻¹) provides clear evidence of the chemical transformation.

-

Structural Elucidation: While NMR and Mass Spectrometry provide the ultimate structural detail, FTIR is an invaluable frontline technique. It instantly confirms the presence or absence of key functional groups, guiding the subsequent analytical strategy and corroborating data from other methods.[1][3]

Conclusion

Infrared spectroscopy is far more than a simple matching exercise. For the scientist engaged in the development of pyridine derivatives, it is a dynamic tool that reveals the intricate interplay of structure, electronics, and molecular vibration. By understanding the foundational principles of how substituent effects manifest in the IR spectrum and by adhering to rigorous, self-validating experimental protocols, researchers can leverage this technique to accelerate discovery, ensure quality, and build a deeper, more intuitive understanding of the molecules that drive pharmaceutical innovation.

References

-

ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Journal of Pharmaceutical Analysis and Drug Research, 7(2). Available at: [Link]

-

Lambda Scientific. (n.d.). Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. Available at: [Link]

-

BORA, P. (n.d.). Applications of near-infrared spectroscopy in the pharma and biopharma industries. Technology Networks. Available at: [Link]

-

BrainKart. (2018). APPLICATIONS OF IR-SPECTROSCOPY IN PHARMACEUTICAL ASSAYS. Available at: [Link]

-

Fraunhofer IAF. (n.d.). IR spectroscopy for pharmaceutical quality control. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. Available at: [Link]

-

Sebok, et al. (n.d.). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. Canadian Journal of Chemistry. Available at: [Link]

-

Frank, C. W., & Rogers, L. B. (n.d.). Infrared Study of Metal Complexes of Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-l Region. DATAPDF.COM. Available at: [Link]

-

Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. Available at: [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

-

Zhu, W., et al. (2013). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Available at: [Link]

-

Wilmshurst, J. K., & Bernstein, H. J. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

-

Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJNA. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pyridine absorption indicating the change of caid... Available at: [Link]

-

Shindo, H. (1958). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. ResearchGate. Available at: [Link]

-

Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

-

ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available at: [Link]

-

Katritzky, A. R., & Ambler, A. P. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

-

Mendoza-Sánchez, F., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available at: [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. admin.mantechpublications.com [admin.mantechpublications.com]

- 4. lambdasci.com [lambdasci.com]

- 5. iomcworld.org [iomcworld.org]

- 6. brainkart.com [brainkart.com]

- 7. IR spectroscopy for pharmaceutical quality control - Fraunhofer IAF [iaf.fraunhofer.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 6-methylpyridine-2-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 6-methylpyridine-2-carboxylate (C₉H₁₁NO₂), a compound of interest in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into its ionization behavior, fragmentation patterns, and practical experimental protocols.

Introduction: The Analytical Significance of Ethyl 6-methylpyridine-2-carboxylate

Ethyl 6-methylpyridine-2-carboxylate is a substituted pyridine derivative with applications as a building block in organic synthesis. Its structural elucidation and quantification are critical for ensuring the purity of starting materials and the identity of reaction products. Mass spectrometry (MS) is an indispensable tool for these analytical challenges, providing sensitive and specific information on the compound's molecular weight and structure.[2] This guide will explore the expected behavior of this molecule under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Fundamental Principles of Ionization and Fragmentation

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. Hard ionization techniques like EI impart significant energy to the analyte molecule, leading to extensive fragmentation and detailed structural information.[3] In contrast, soft ionization methods such as ESI typically produce intact molecular ions with minimal fragmentation, which is ideal for molecular weight determination, especially when coupled with liquid chromatography (LC-MS).[3][4]

The fragmentation of Ethyl 6-methylpyridine-2-carboxylate is governed by the presence of the stable pyridine ring, the labile ester group, and the methyl substituent.[5][6] The stability of the aromatic pyridine ring often results in a prominent molecular ion peak in EI-MS.[5] The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis

Electron Ionization is a classic, high-energy ionization technique that provides reproducible fragmentation patterns, often allowing for library matching and unambiguous identification.[2][7]

Predicted Fragmentation Pathways under EI

The molecular ion of Ethyl 6-methylpyridine-2-carboxylate (m/z 165) is expected to be readily formed and observed.[1] The primary fragmentation events are predicted to involve the ester functional group and the methyl substituent on the pyridine ring.

A key fragmentation pathway for esters is the loss of the alkoxy group.[5][6] For Ethyl 6-methylpyridine-2-carboxylate, this would involve the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion at m/z 120. Another common fragmentation is the loss of ethanol (CH₃CH₂OH) through a McLafferty-type rearrangement if a gamma-hydrogen is available, or through other rearrangement mechanisms, which would result in an ion at m/z 119.[8]

Further fragmentation of the pyridine ring structure can also occur, although it is generally a stable aromatic system.[9]

Visualizing EI Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for Ethyl 6-methylpyridine-2-carboxylate under Electron Ionization.

Caption: Predicted EI fragmentation of Ethyl 6-methylpyridine-2-carboxylate.

Key Fragment Ions in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₇H₇NO₂]⁺˙ | Loss of ethylene (C₂H₄) via McLafferty rearrangement |

| 120 | [C₇H₆NO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 119 | [C₇H₅NO]⁺˙ | Loss of ethanol (C₂H₅OH) |

Electrospray Ionization (ESI) Mass Spectrometry: Focus on the Intact Molecule

Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3][4] It typically generates protonated molecules [M+H]⁺ in positive ion mode.

Expected Behavior in ESI-MS

For Ethyl 6-methylpyridine-2-carboxylate, the basic nitrogen atom of the pyridine ring is a prime site for protonation. Therefore, in positive ion mode ESI-MS, a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 166 is anticipated.[4]

Fragmentation in the ESI source can be induced by increasing the cone voltage, leading to collision-induced dissociation (CID). Under these conditions, the fragmentation patterns may differ from EI-MS. A common fragmentation pathway for protonated esters is the neutral loss of the corresponding alkene from the alkoxy group. For the protonated molecule of Ethyl 6-methylpyridine-2-carboxylate, this would involve the loss of ethene (C₂H₄), resulting in the protonated carboxylic acid at m/z 138.

Visualizing ESI Fragmentation

The diagram below shows the expected ionization and primary fragmentation in positive mode ESI-MS.

Caption: Predicted ionization and fragmentation in positive mode ESI-MS.

Key Ions in ESI-MS (Positive Mode)

| m/z | Proposed Ion Structure | Description |

| 166 | [C₉H₁₂NO₂]⁺ | Protonated Molecule ([M+H]⁺) |

| 138 | [C₇H₈NO₂]⁺ | Loss of ethene (C₂H₄) from [M+H]⁺ |

Experimental Protocols

The following are generalized protocols for the analysis of Ethyl 6-methylpyridine-2-carboxylate by GC-MS and LC-MS. Optimization may be required based on the specific instrumentation used.

GC-MS Protocol for EI Analysis

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

LC-MS Protocol for ESI Analysis

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50) with 0.1% formic acid to a concentration of approximately 10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-